2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a piperazine ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-methylpiperazine derivative through the reaction of piperazine with methylating agents under controlled conditions.
Introduction of the Boronate Ester Group: The next step involves the introduction of the boronate ester group. This is achieved by reacting the piperazine derivative with a boronic acid or boronate ester under conditions that promote the formation of the desired boronate ester.
Aldehyde Functionalization: The final step involves the introduction of the aldehyde group. This can be achieved through various methods, including formylation reactions using reagents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzeneboronic acid pinacol ester
- 4-(4-Isopropylpiperazin-1-yl)benzeneboronic acid pinacol ester
- 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester
Uniqueness
2-(4-Methylpiperazin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a piperazine ring and a boronate ester group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile functionalization and interaction with various biological and chemical entities, making it a valuable compound in multiple research domains.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(14(15)13-22)21-11-9-20(5)10-12-21/h6-8,13H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHMBXLJFBPDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN(CC3)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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